molecular formula C14H16N4O3 B11706172 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol

Cat. No.: B11706172
M. Wt: 288.30 g/mol
InChI Key: UTJFKPVTBULLGV-OVCLIPMQSA-N
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Description

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a hydrazinyl group and a dimethoxybenzylidene moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate pyrimidine precursors. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide

Uniqueness

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the dimethoxybenzylidene moiety

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

2-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N4O3/c1-9-6-13(19)17-14(16-9)18-15-8-10-4-5-11(20-2)7-12(10)21-3/h4-8H,1-3H3,(H2,16,17,18,19)/b15-8+

InChI Key

UTJFKPVTBULLGV-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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